molecular formula C16H12N4S B13880543 6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole

6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole

Cat. No.: B13880543
M. Wt: 292.4 g/mol
InChI Key: SPCSCFPTZMQBDR-UHFFFAOYSA-N
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Description

6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyrrolo[2,3-d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a thiazole precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific structural features, such as the fused pyrimidine-thiazole ring system and the presence of a benzyl group. These features contribute to its distinct chemical properties and potential for targeted biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C16H12N4S/c1-2-4-11(5-3-1)6-12-9-19-15-14(12)21-16(20-15)13-7-17-10-18-8-13/h1-5,7-10,19H,6H2

InChI Key

SPCSCFPTZMQBDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=C2SC(=N3)C4=CN=CN=C4

Origin of Product

United States

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